alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
Brand Name: Vulcanchem
CAS No.: 161364-70-1
VCID: VC20929565
InChI: InChI=1S/C16H21NO5S/c1-16(2,15(19)20)14(18)17-8-9-23-13(17)10-22-12-7-5-4-6-11(12)21-3/h4-7,13H,8-10H2,1-3H3,(H,19,20)
SMILES: CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O
Molecular Formula: C16H21NO5S
Molecular Weight: 339.4 g/mol

alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid

CAS No.: 161364-70-1

Cat. No.: VC20929565

Molecular Formula: C16H21NO5S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid - 161364-70-1

Specification

CAS No. 161364-70-1
Molecular Formula C16H21NO5S
Molecular Weight 339.4 g/mol
IUPAC Name 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoic acid
Standard InChI InChI=1S/C16H21NO5S/c1-16(2,15(19)20)14(18)17-8-9-23-13(17)10-22-12-7-5-4-6-11(12)21-3/h4-7,13H,8-10H2,1-3H3,(H,19,20)
Standard InChI Key ZAXOTPWRDKTQQT-UHFFFAOYSA-N
SMILES CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O
Canonical SMILES CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator